molecular formula C20H26N2O2 B1437467 N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-84-8

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No.: B1437467
CAS No.: 1020055-84-8
M. Wt: 326.4 g/mol
InChI Key: TVIMTIYODGBDLM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-(tert-pentyl)phenol.

    Formation of Intermediate: The phenols are reacted with acetic anhydride to form the corresponding acetates.

    Coupling Reaction: The acetates are then coupled using a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-acetamide: Lacks the phenoxy group, resulting in different chemical properties.

    N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with a tert-butyl group instead of tert-pentyl.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-6-9-17(10-7-15)24-13-19(23)22-18-11-8-16(21)12-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMTIYODGBDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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